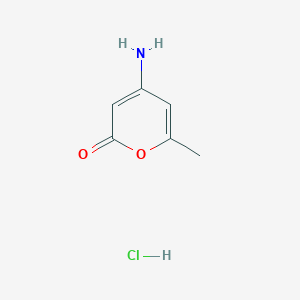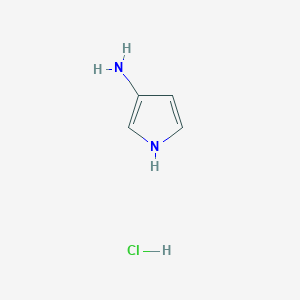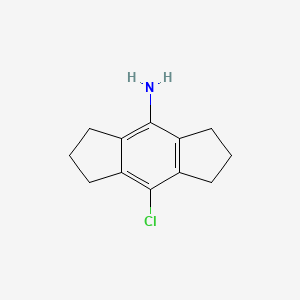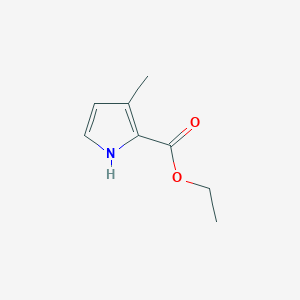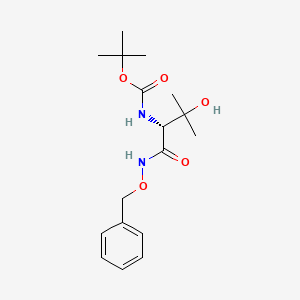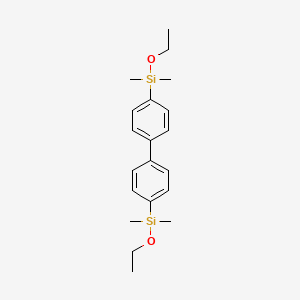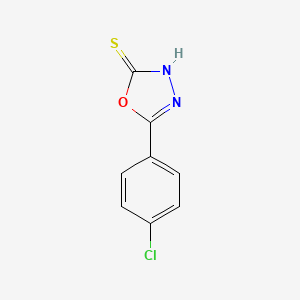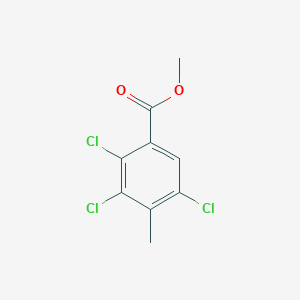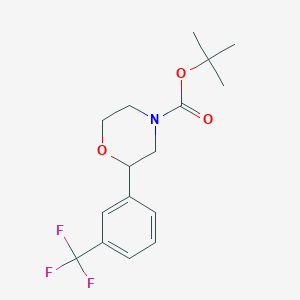
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate, also known as TFMOC, is a chemical compound that belongs to the class of morpholine derivatives. TFMOC is widely used in scientific research as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is not well understood. However, it is believed that tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate acts as a nucleophile in many chemical reactions. It can also act as a protecting group for amines and alcohols.
Biochemical and Physiological Effects:
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate does not have any known biochemical or physiological effects. It is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in lab experiments is its high purity. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is readily available in high purity, which makes it ideal for use in synthetic chemistry. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is also stable under a wide range of conditions, which makes it easy to handle and store.
One of the limitations of using tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in lab experiments is its high cost. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is a relatively expensive compound, which can limit its use in large-scale experiments. Another limitation is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the use of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in scientific research. One direction is the development of new chemical reactions and catalytic systems using tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate as a building block. Another direction is the use of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in the synthesis of new drugs and agrochemicals. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate can also be used in the development of new materials for use in various industries.
Métodos De Síntesis
Tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate can be synthesized by reacting 3-(trifluoromethyl)aniline with tert-butyl 2-morpholino-4-oxobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of drugs, agrochemicals, and materials science. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is also used in the development of new chemical reactions and catalytic systems.
Propiedades
IUPAC Name |
tert-butyl 2-[3-(trifluoromethyl)phenyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-7-8-22-13(10-20)11-5-4-6-12(9-11)16(17,18)19/h4-6,9,13H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSZKQRYCQUFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


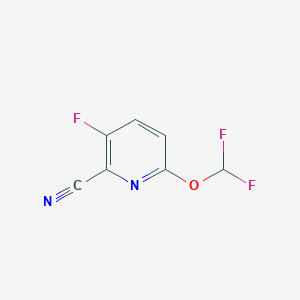
![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)
